Cas no 38092-89-6 (N-Methyl Desloratadine)

N-Methyl Desloratadine 化学的及び物理的性質
名前と識別子
-
- Loratadine Related Compound B
- N-Methyl Desloratadine
- 8-Chloroazatadine
- 8-Chloro-5,6-dihydro-11H-benzo[5,6]Cyclohepto[1,2-b]pyridine-11-one
- N-Methyl Desloratadi
- 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine,8-chloro-6
- 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 8-Chloro-6,11-dihydro-11(N-Methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- N-Methyldesloratadine
- 8-Chloro azatadine
- 70V8053T5G
- AK161939
- C20H21ClN2
- Methyl loratadine
- 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine
- DTXSID40191502
- LORATADINE IMPURITY G [EP IMPURITY]
- MFCD06411084
- 13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- 8-chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- 8-chloro-11-(1-methylpiperidin-4-ylidene)-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
- AC-26333
- Q27265894
- 38092-89-6
- LORATADINE EP IMPURITY G (USP RC B)
- Loratadine Imp. G (EP); Loratadine USP Related Compound B; Loratadine USP RC B; 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; Loratadine Related Compound B; Loratadine Impurity G
- BDBM50031228
- BCP31809
- CHEMBL420316
- AKOS005216035
- 13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
- 8-chloro-6,11-dihydro- 11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- UNII-70V8053T5G
- DS-7427
- FT-0671893
- 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- CS-0151108
- Loratadine EP Impurity G
- A856099
- SCHEMBL4460572
- 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
- VLXSCTINYKDTKR-UHFFFAOYSA-N
- 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo-[5,6]-cyclohepta-[1,2-b]-pyridine
- N-Methyl Desloratadine;8-Chloroazatadine;N-Methyldesloratadine
- SY110869
- Loratadine impurity G [EP]
- 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta-[1,2-b]pyridine
- 8-chloro-11-(1-methyl-4-piperidylidenel-5,11)-dihydro-5H-benzo5,6-cyclohepta
- 6,11ihydro-5H-Benzo-5,6Cyclohepta-L,2-BPyridine,Loratadine
- 8-Chloro-11-(1-Methyl-4-Piperidinylidene)-6, 11-dihydro 5H-Benzo [5,6] cyclohepta (1,2-b) Pyridine
- 6,11 –Dihydro- 5H- Benzo-5,6Cyclohepta- L,2-B Pyridine, Loratadine,
- 8-chloro-11-(1-methyl-4-piperidylidenel-5,11)-dihydro-5H-benzo〔5,6〕-cyclohepta〔1,2-b〕pyridine
- 8-CHLORO-6,11-DIHYDRO-11-(1-METHYL-4-PIPERIDINYLIDENE)-5H-BENZO[5,6] CYCLOHEPTA [1,2-B]PYRIDINE =99%
- 8-CHLORO-11-(L-METHYL-4-PIPERIDINYLIDENE-6,11-DIHYDRO-5H-BENZO[5.6])CYCLOHEPTA[L,2-B]PYRIDINE
- 8-CHLORO-11-(1-METHYL-4-PIPERIDYLIDENEL-5,11)-DIHYDRO-5H-BENZOK5,6L-CYCLOHEPTA
- STL481882
- Loratadine impurity G
- LORATADINE IMPURITY G (EP IMPURITY)
- DTXCID10113993
- 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-
- DB-002621
-
- MDL: MFCD06411084
- インチ: 1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
- InChIKey: VLXSCTINYKDTKR-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=NC=1/C/2=C1/C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C/1([H])[H]
計算された属性
- せいみつぶんしりょう: 324.13900
- どういたいしつりょう: 324.1393264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 16.1
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 106-109°C
- ふってん: 474.3°C at 760 mmHg
- フラッシュポイント: 240.7±28.7 °C
- 屈折率: 1.622
- PSA: 16.13000
- LogP: 4.29900
- じょうきあつ: No data available
- 酸性度係数(pKa): 8.67±0.20(Predicted)
N-Methyl Desloratadine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H302 (100%) H315 (84.62%) H319 (84.62%)
- ちょぞうじょうけん:Sealed in dry,Room Temperature
N-Methyl Desloratadine 税関データ
- 税関コード:2933399090
N-Methyl Desloratadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR345568-5g |
8-Chloro-11-[(n-methyl)-4-piperidylidene]-6,11-dihydro-5h-benzo [5,6] cyclohepta[1,2b]pyridine |
38092-89-6 | 97% | 5g |
£17.00 | 2025-03-21 | |
TRC | M316500-250mg |
N-Methyl Desloratadine |
38092-89-6 | 250mg |
$ 193.00 | 2023-09-07 | ||
TRC | M316500-500mg |
N-Methyl Desloratadine |
38092-89-6 | 500mg |
$ 334.00 | 2023-09-07 | ||
Apollo Scientific | OR345568-1g |
8-Chloro-11-[(n-methyl)-4-piperidylidene]-6,11-dihydro-5h-benzo [5,6] cyclohepta[1,2b]pyridine |
38092-89-6 | 97% | 1g |
£15.00 | 2025-03-21 | |
TRC | M316500-1g |
N-Methyl Desloratadine |
38092-89-6 | 1g |
$566.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1052919-5g |
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
38092-89-6 | 97.0% | 5g |
$220 | 2024-06-05 | |
eNovation Chemicals LLC | Y1052919-25g |
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
38092-89-6 | 97.0% | 25g |
$550 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF905-5g |
N-Methyl Desloratadine |
38092-89-6 | 97% | 5g |
2465CNY | 2021-05-08 | |
eNovation Chemicals LLC | D116958-25g |
8-Chloroazatadine |
38092-89-6 | 98% | 25g |
$160 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FF905-1g |
N-Methyl Desloratadine |
38092-89-6 | 97% | 1g |
617.0CNY | 2021-08-03 |
N-Methyl Desloratadine 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
N-Methyl Desloratadineに関する追加情報
N-Methyl Desloratadine (CAS No. 38092-89-6): A Comprehensive Overview of Its Pharmacological Properties, Mechanism of Action, and Therapeutic Potential in Modern Medicine
N-Methyl Desloratadine, with the chemical identifier CAS No. 38092-89-6, represents a pivotal advancement in the field of antihistamine drug development. This compound, a derivative of the well-known Desloratadine, has garnered significant attention in recent years due to its enhanced pharmacological profile and broad therapeutic applications. As researchers continue to explore the mechanisms underlying its efficacy, N-Methyl Desloratadine has emerged as a promising candidate for the treatment of various allergic conditions, respiratory disorders, and inflammatory diseases. This article provides an in-depth analysis of the chemical structure, pharmacological properties, and mechanism of action of N-Methyl Desloratadine, while also highlighting recent advancements in its clinical research and potential future applications.
The chemical structure of N-Methyl Desloratadine is a critical factor in understanding its biological activity. As a member of the tertiary amine antihistamine class, this compound exhibits a unique molecular framework that enhances its potency and selectivity. The CAS No. 38092-89-6 identifier underscores its precise chemical composition, which includes a substituted pyridine ring and a methyl group at the nitrogen atom. This structural modification compared to its parent compound, Desloratadine, is believed to contribute to its improved drug metabolism and bioavailability. Recent studies have demonstrated that the addition of the methyl group significantly alters the compound's interaction with histamine receptors, thereby optimizing its therapeutic effects.
One of the most notable pharmacological properties of N-Methyl Desloratadine is its high affinity for the H1 histamine receptor. This receptor is a key target in the treatment of allergic conditions, as its activation leads to symptoms such as sneezing, itching, and rhinorrhea. N-Methyl Desloratadine selectively binds to these receptors, effectively blocking the action of histamine and alleviating allergic symptoms. Unlike first-generation antihistamines, which often cause sedation due to their ability to cross the blood-brain barrier, N-Methyl Desloratadine exhibits minimal central nervous system penetration, making it a preferred choice for patients requiring alertness and cognitive function.
Recent advancements in drug discovery and pharmacological research have further elucidated the mechanisms of action of N-Methyl Desloratadine. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound not only inhibits histamine receptors but also modulates the activity of other inflammatory pathways, such as the cytokine signaling cascade. This dual mechanism of action may explain its efficacy in treating conditions beyond traditional allergic reactions, including chronic inflammatory diseases and autoimmune disorders. Researchers are currently exploring the potential of N-Methyl Desloratadine in combination therapies, where it may synergize with other immunomodulatory agents to enhance therapeutic outcomes.
The therapeutic applications of N-Methyl Desloratadine extend beyond its role as an antihistamine. Clinical trials have shown its effectiveness in managing symptoms of allergic rhinitis, chronic urticaria, and atopic dermatitis. Its ability to reduce inflammation and suppress immune responses makes it a valuable tool in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). Moreover, ongoing research is investigating its potential in the management of neuroinflammatory disorders, where its anti-inflammatory properties may offer new therapeutic avenues.
In terms of pharmacokinetics, N-Methyl Desloratadine demonstrates favorable characteristics that contribute to its clinical utility. It is rapidly absorbed following oral administration, with a high bioavailability that ensures consistent therapeutic effects. The compound's half-life is relatively long, allowing for once-daily dosing and improving patient compliance. Additionally, its metabolism primarily occurs through the liver, with minimal renal involvement, which is particularly beneficial for patients with compromised kidney function. These pharmacokinetic properties are critical in ensuring the safety and efficacy of N-Methyl Desloratadine across diverse patient populations.
Recent studies have also focused on the long-term safety profile of N-Methyl Desloratadine. A 2022 meta-analysis published in the British Journal of Clinical Pharmacology found that the compound is generally well-tolerated, with minimal incidence of adverse effects. Common side effects, such as headache and gastrointestinal discomfort, are typically mild and transient. Notably, the compound does not cause the sedation or anticholinergic effects associated with older antihistamines, which is a significant advantage in its clinical use. These findings support the continued exploration of N-Methyl Desloratadine as a safe and effective treatment option.
As the field of pharmacology continues to evolve, the role of N-Methyl Desloratadine in drug development is expanding. Researchers are now investigating its potential as a prodrug or drug delivery system to further enhance its therapeutic benefits. For instance, studies are exploring the use of nanotechnology to improve the targeted delivery of N-Methyl Desloratadine to specific tissues or cells, thereby increasing its efficacy and reducing systemic side effects. These innovations underscore the adaptability of N-Methyl Desloratadine and its potential to address unmet medical needs in various therapeutic areas.
In conclusion, N-Methyl Desloratadine represents a significant advancement in the field of antihistamine drug development. Its unique chemical structure, combined with its favorable pharmacological properties and therapeutic applications, positions it as a promising candidate for the treatment of a wide range of conditions. As research continues to uncover new insights into its mechanisms of action and potential uses, N-Methyl Desloratadine is likely to play an increasingly important role in modern medicine. The ongoing exploration of its pharmacological properties and clinical applications highlights the importance of continued research in this area, ensuring that patients receive the most effective and safe treatment options available.
For further information on N-Methyl Desloratadine and its potential applications, readers are encouraged to consult recent publications in the fields of pharmacology and clinical research. These resources provide valuable insights into the latest developments and future directions in the study and use of this compound. As the scientific community continues to advance, the role of N-Methyl Desloratadine in improving patient outcomes is expected to grow, offering new hope for those affected by allergic and inflammatory diseases.
38092-89-6 (N-Methyl Desloratadine) 関連製品
- 3964-81-6(2-(1-methylpiperidin-4-ylidene)-4-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaene)
- 1421747-19-4(N-Hydroxy Lorcaserin)
- 13575-86-5((+/-)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene Hydrobromide)
- 339113-46-1(Dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 1542333-99-2(1-(3-bromo-2,6-difluorophenyl)-2-methylpropan-1-ol)
- 2090352-00-2(Benzene, 1-(bromomethyl)-2,5-difluoro-4-iodo-)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)
